molecular formula C22H25NO4 B13319952 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid

Cat. No.: B13319952
M. Wt: 367.4 g/mol
InChI Key: DVOMNLGPTOPFSW-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective coupling reactions. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is unique due to its specific structure, which includes an isopropyl group and a methyl group attached to the amino acid backbone. This structure provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis and research .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C22H25NO4/c1-14(2)23(22(3,4)20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,13H2,1-4H3,(H,24,25)

InChI Key

DVOMNLGPTOPFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C)(C)C(=O)O

Origin of Product

United States

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